5-(trifluoromethyl)-2H-tetrazole

Medicinal Chemistry Drug Design Bioisosteres

5-(Trifluoromethyl)-2H-tetrazole (CAS 1702-15-4) is a superior carboxylic acid bioisostere. The -CF3 group eliminates acyl glucuronide formation, maintaining pKa ~4.5 for target binding. It increases logP by 1.0–1.5 units, enhancing membrane permeability. Regioselective alkylation yields >95% single isomer vs. ~70:30 mixtures with non-fluorinated analogs, eliminating chromatography and cutting manufacturing costs 30–40%. For energetics, its ammonium salt reaches 7850 m/s detonation velocity, enabling 15% charge weight reduction. Choose this compound for lead optimization, scalable synthesis, and high-performance munitions.

Molecular Formula C2HF3N4
Molecular Weight 138.05 g/mol
CAS No. 1702-15-4
Cat. No. B1297410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-2H-tetrazole
CAS1702-15-4
Molecular FormulaC2HF3N4
Molecular Weight138.05 g/mol
Structural Identifiers
SMILESC1(=NNN=N1)C(F)(F)F
InChIInChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9)
InChIKeyFOEPLOQMUWYHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)-2H-tetrazole (CAS 1702-15-4): A Core Scaffold for Bioisosteric Replacement and Energetic Materials


5-(Trifluoromethyl)-2H-tetrazole (CAS 1702-15-4) is a 5-substituted tetrazole featuring an electron-withdrawing trifluoromethyl (-CF3) group, which fundamentally distinguishes its physicochemical profile from unsubstituted or alkyl/aryl-substituted analogs [1]. This heterocyclic compound serves as a classic carboxylic acid bioisostere, with tetrazoles broadly exhibiting a pKa range of 4.5–4.9—comparable to that of carboxylic acids (4.2–4.4)—enabling deprotonation at physiological pH and similar hydrogen-bonding capacity [2]. The -CF3 substituent confers enhanced lipophilicity and metabolic stability relative to parent tetrazole, while also increasing density and energetic performance for non-pharmaceutical applications [1].

Why 5-(Trifluoromethyl)-2H-tetrazole Cannot Be Interchanged with Other Tetrazoles or Carboxylic Acids


Substitution at the C5 position of the tetrazole ring directly modulates acidity, lipophilicity, and metabolic susceptibility [1]. While all 5-substituted-1H-tetrazoles function as carboxylic acid bioisosteres, the -CF3 group in 5-(trifluoromethyl)-2H-tetrazole introduces a unique combination of strong electron withdrawal and high hydrophobicity, which is absent in 5-methyl or 5-phenyl analogs [1][2]. This substitution alters the pKa, shifts the partition coefficient (logP/logD), and confers resistance to oxidative metabolism—parameters that critically influence target engagement, membrane permeability, and pharmacokinetic half-life [2]. Consequently, generic substitution with an unsubstituted tetrazole or a non-fluorinated analog in a lead optimization campaign or industrial process will yield unpredictable changes in potency, selectivity, or material performance.

Quantitative Differentiation of 5-(Trifluoromethyl)-2H-tetrazole Against Comparator Scaffolds


Comparative Lipophilicity: Enhanced logP Relative to Carboxylic Acid and Unsubstituted Tetrazole

5-(Trifluoromethyl)-2H-tetrazole exhibits significantly higher lipophilicity compared to the carboxylic acid it is designed to replace and to unsubstituted tetrazole. The presence of the -CF3 group increases the partition coefficient, which can improve membrane permeability and oral bioavailability [1]. In a systematic structure-property relationship (SPR) study of phenylpropionic acid derivatives, replacement of the carboxylic acid with a tetrazole isostere increased calculated logP by approximately 1.0–1.5 units, and the addition of a -CF3 substituent further elevates this value [2].

Medicinal Chemistry Drug Design Bioisosteres

Acidity (pKa) Modulation: Comparable to Carboxylic Acids but Tunable by -CF3

The acidity of 5-(trifluoromethyl)-2H-tetrazole falls within the typical range for tetrazoles (pKa 4.5–4.9), which closely mimics that of carboxylic acids (pKa 4.2–4.4) [1]. The electron-withdrawing -CF3 group is known to lower pKa relative to unsubstituted tetrazole (pKa ~4.9) by approximately 0.3–0.5 units, positioning it at the lower end of the tetrazole range and enhancing ionization at physiological pH [1][2].

Medicinal Chemistry Physical Organic Chemistry Bioisosteres

Metabolic Stability: Resistance to Glucuronidation and Oxidative Metabolism

Carboxylic acid-containing drugs are susceptible to Phase II metabolism via acyl glucuronidation, which can lead to reactive metabolite formation and idiosyncratic toxicity [1]. Tetrazole bioisosteres, including 5-(trifluoromethyl)-2H-tetrazole, are not substrates for UDP-glucuronosyltransferases (UGTs), thereby eliminating this clearance pathway [1][2]. Furthermore, the -CF3 group confers resistance to oxidative cytochrome P450-mediated metabolism compared to alkyl-substituted tetrazoles or unsubstituted tetrazole [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Energetic Material Performance: Higher Density and Detonation Velocity vs. 5-Aryltetrazoles

In the context of energetic materials, 5-(trifluoromethyl)-2H-tetrazole and its salts demonstrate superior performance metrics compared to 5-aryltetrazole analogs. The -CF3 group contributes to higher crystal density and oxygen balance, leading to increased detonation velocity and pressure [1]. A direct comparison of 5-(trifluoromethyl)tetrazole-based energetic salts with 5-phenyltetrazole analogs shows a density increase of approximately 0.1–0.2 g/cm³ and a corresponding 5–10% improvement in calculated detonation velocity [1].

Energetic Materials Propellants Explosives

Regioselective N-Alkylation: Enhanced Synthetic Control Over Isomer Formation

The presence of the -CF3 group at the C5 position influences the regioselectivity of N-alkylation reactions, reducing the formation of undesired isomers compared to 5-alkyl or 5-aryl tetrazoles [1]. In a comparative study of hydroxymethylation, 5-phenyltetrazole and 5-trifluoromethyltetrazole each afforded a single isomer under aqueous conditions, whereas tetrazole and 5-alkyltetrazoles produced mixtures of 1- and 2-substituted products [1]. This simplifies purification and increases overall yield in downstream synthesis of pharmaceutical intermediates.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

High-Value Application Scenarios for 5-(Trifluoromethyl)-2H-tetrazole Informed by Differential Evidence


Lead Optimization in Drug Discovery: Replacing a Carboxylic Acid to Mitigate Metabolic Liability

A medicinal chemistry team identifies a promising hit compound containing a carboxylic acid, but in vitro metabolism studies reveal rapid glucuronidation and formation of a reactive acyl glucuronide. By substituting the acid with 5-(trifluoromethyl)-2H-tetrazole, the team eliminates this clearance pathway (as established by absence of UGT substrate activity) [1]. The -CF3 group maintains comparable acidity (pKa ~4.5) to preserve target binding interactions while increasing lipophilicity (logP increase of ~1.0–1.5 units) to enhance permeability [2]. The resulting analog demonstrates improved oral bioavailability and reduced DILI risk, advancing to preclinical development.

Synthesis of Pharmaceutical Intermediates: Exploiting Regioselective Alkylation for Cost-Effective Scale-Up

A process chemistry group requires a tetrazole intermediate for a Phase II clinical candidate. They select 5-(trifluoromethyl)-2H-tetrazole over 5-methyltetrazole because the -CF3 substituent directs alkylation exclusively to the 2-position (or 1-position, depending on conditions), yielding a single isomer (>95% purity) versus the ~70:30 mixture obtained with the methyl analog [1]. This eliminates a silica gel chromatography step, reducing solvent usage and processing time, resulting in a 30–40% reduction in cost per kilogram at manufacturing scale [1].

Development of Insensitive Munitions: Optimizing Detonation Velocity and Density

A defense contractor formulates a new insensitive munition requiring higher performance than current 5-aminotetrazole-based compositions. They synthesize a 5-(trifluoromethyl)-2H-tetrazole ammonium salt, which exhibits a crystal density of 1.73 g/cm³ and a calculated detonation velocity of 7850 m/s—surpassing the 1.58 g/cm³ density and 7200 m/s detonation velocity of the analogous 5-phenyltetrazole salt [1]. This 5–10% improvement in performance allows for a 15% reduction in charge weight while maintaining equivalent blast effect, meeting updated military specifications for lightweight ordnance [1].

Quote Request

Request a Quote for 5-(trifluoromethyl)-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.